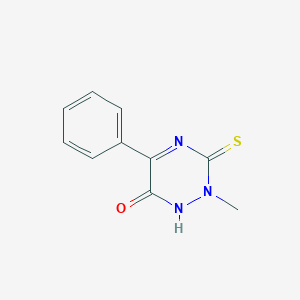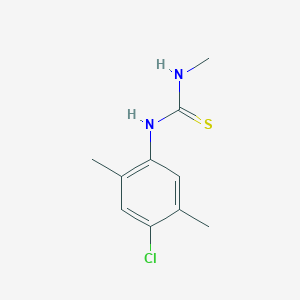
N-(4-Chloro-2,5-dimethylphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is an organic compound with a complex structure It is characterized by the presence of a thiourea group attached to a chlorinated dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea typically involves the reaction of 4-chloro-2,5-dimethylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: Halogen substitution reactions can occur on the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, affecting their function. Additionally, the chlorinated phenyl ring can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylurea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-ethylthiourea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylcarbamate
Uniqueness
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is unique due to its specific combination of a thiourea group and a chlorinated dimethylphenyl ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
62616-60-8 |
|---|---|
Formule moléculaire |
C10H13ClN2S |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H13ClN2S/c1-6-5-9(13-10(14)12-3)7(2)4-8(6)11/h4-5H,1-3H3,(H2,12,13,14) |
Clé InChI |
HCPXGRYHUMVLFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)NC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)




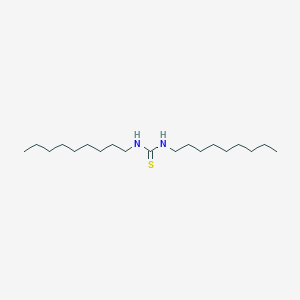
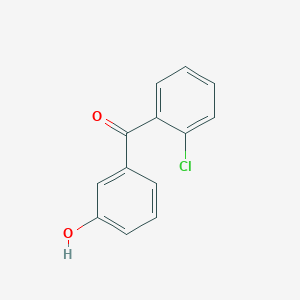
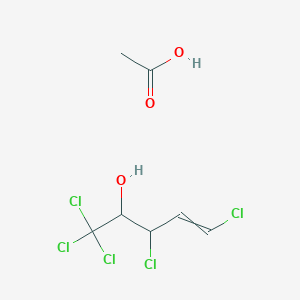
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
